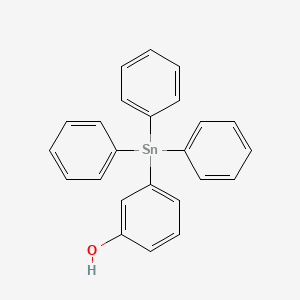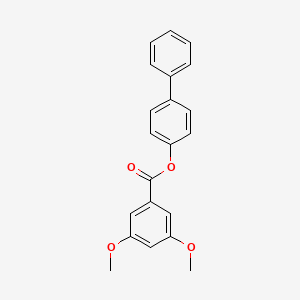
(4-phenylphenyl) 3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,5-dimetoxi benzoato de (4-fenilfenil) es un compuesto orgánico que pertenece a la clase de los benzoatos. Se caracteriza por la presencia de un grupo funcional éster benzoato, que está unido a una porción de ácido 3,5-dimetoxi benzoico y un grupo 4-fenilfenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3,5-dimetoxi benzoato de (4-fenilfenil) generalmente involucra la esterificación del ácido 3,5-dimetoxi benzoico con 4-fenilfenol. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un solvente anhidro como el diclorometano. La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguida de purificación mediante recristalización o cromatografía en columna para obtener el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 3,5-dimetoxi benzoato de (4-fenilfenil) puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3,5-dimetoxi benzoato de (4-fenilfenil) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol u otras formas reducidas.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Se utilizan típicamente agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Se pueden emplear reactivos como halógenos (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
El 3,5-dimetoxi benzoato de (4-fenilfenil) tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y materiales orgánicos más complejos.
Biología: El compuesto se puede emplear en estudios relacionados con la inhibición enzimática, la unión a receptores y otros procesos bioquímicos.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del 3,5-dimetoxi benzoato de (4-fenilfenil) implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o un activador, modulando la actividad de estos objetivos. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos y otras funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Benzoato de (4-fenilfenil)
- Ácido 3,5-dimetoxi benzoico
- 4-fenilfenol
Unicidad
El 3,5-dimetoxi benzoato de (4-fenilfenil) es único debido a la combinación de sus características estructurales, que confieren propiedades químicas y biológicas específicas.
Propiedades
Número CAS |
354769-05-4 |
|---|---|
Fórmula molecular |
C21H18O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H18O4/c1-23-19-12-17(13-20(14-19)24-2)21(22)25-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-14H,1-2H3 |
Clave InChI |
JKHAFYXKXBSAOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


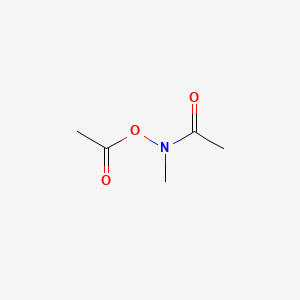


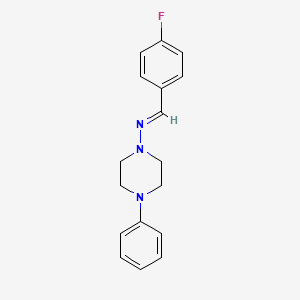
![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)
![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)


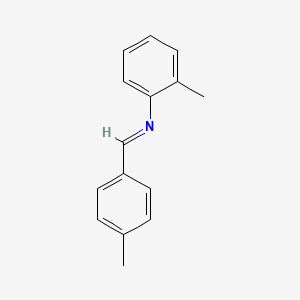
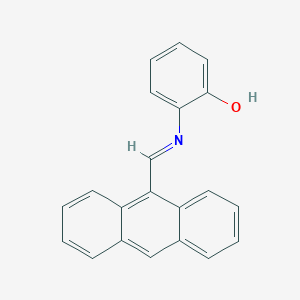

![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
